N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[222]octan-3-amine is a complex organic compound that features a unique structure combining a furan ring, a dichlorophenyl group, and an azabicyclo[222]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions, where the furan ring is functionalized with the dichlorophenyl group.
Formation of the azabicyclo[2.2.2]octane moiety: This can be synthesized through a series of cyclization reactions starting from simple amine precursors.
Coupling of the furan and azabicyclo[2.2.2]octane moieties: This final step typically involves nucleophilic substitution reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The azabicyclo[2.2.2]octane moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Furanones, carboxylic acids, and other oxygenated derivatives.
Reduction: Phenyl derivatives and dechlorinated products.
Substitution: Various substituted azabicyclo[2.2.2]octane derivatives.
Scientific Research Applications
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine: shares structural similarities with other azabicyclo[2.2.2]octane derivatives and furan-containing compounds.
Other similar compounds: this compound, this compound, and this compound.
Uniqueness
The unique combination of the furan ring, dichlorophenyl group, and azabicyclo[2.2.2]octane moiety gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20Cl2N2O |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H20Cl2N2O/c19-14-7-13(8-15(20)9-14)18-2-1-16(23-18)10-21-17-11-22-5-3-12(17)4-6-22/h1-2,7-9,12,17,21H,3-6,10-11H2 |
InChI Key |
WBKAUTAUQCQLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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